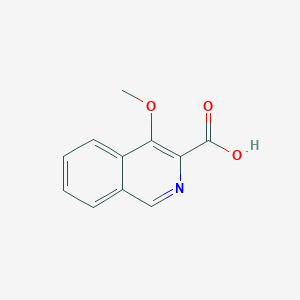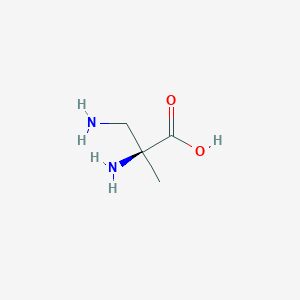
2-(Aminomethyl)-D-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-D-alanine, also known as BMAA, is a non-proteinogenic amino acid that has been found in various types of cyanobacteria, as well as in some species of marine diatoms and dinoflagellates. BMAA has been implicated in the development of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and has been the subject of intense research in recent years.
Mecanismo De Acción
The exact mechanism of action of 2-(Aminomethyl)-D-alanine is not yet fully understood, but it is thought to involve the disruption of protein synthesis and the accumulation of misfolded proteins in neurons. 2-(Aminomethyl)-D-alanine has also been shown to activate the NMDA receptor, which could contribute to its neurotoxic effects.
Efectos Bioquímicos Y Fisiológicos
2-(Aminomethyl)-D-alanine has been shown to have a number of biochemical and physiological effects, including the inhibition of protein synthesis and the induction of oxidative stress. 2-(Aminomethyl)-D-alanine has also been shown to disrupt the function of mitochondria, which could contribute to its neurotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 2-(Aminomethyl)-D-alanine in the lab is that it can be synthesized relatively easily, allowing researchers to study its effects in a controlled environment. However, one limitation of studying 2-(Aminomethyl)-D-alanine is that it is difficult to obtain in large quantities from natural sources, which could limit its use in certain types of experiments.
Direcciones Futuras
There are a number of future directions for research on 2-(Aminomethyl)-D-alanine, including further studies of its potential role in the development of neurodegenerative diseases. Researchers are also interested in exploring the potential use of 2-(Aminomethyl)-D-alanine as a biomarker for these diseases, as well as the development of new drugs that could target the neurotoxic effects of 2-(Aminomethyl)-D-alanine. Additionally, further studies are needed to better understand the mechanism of action of 2-(Aminomethyl)-D-alanine and its effects on other systems in the body.
Métodos De Síntesis
2-(Aminomethyl)-D-alanine can be synthesized through a number of different methods, including the reaction of glycine with acetaldehyde in the presence of ammonia, or the reaction of alanine with formaldehyde and ammonia. However, the most common method of synthesis involves the reaction of L-serine with acetaldehyde in the presence of ammonia and sodium cyanide.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-D-alanine has been the subject of extensive research in recent years, with a particular focus on its potential role in the development of neurodegenerative diseases. Studies have shown that 2-(Aminomethyl)-D-alanine can cause damage to neurons in vitro, and can also induce the formation of protein aggregates similar to those found in the brains of Alzheimer's and Parkinson's patients.
Propiedades
Número CAS |
170384-23-3 |
|---|---|
Nombre del producto |
2-(Aminomethyl)-D-alanine |
Fórmula molecular |
C4H10N2O2 |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
(2S)-2,3-diamino-2-methylpropanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-4(6,2-5)3(7)8/h2,5-6H2,1H3,(H,7,8)/t4-/m0/s1 |
Clave InChI |
BJVNVLORPOBATD-BYPYZUCNSA-N |
SMILES isomérico |
C[C@](CN)(C(=O)O)N |
SMILES |
CC(CN)(C(=O)O)N |
SMILES canónico |
CC(CN)(C(=O)O)N |
Sinónimos |
L-Alanine, 3-amino-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



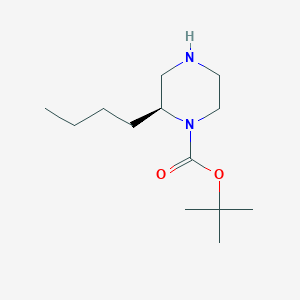
![1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)](/img/structure/B62039.png)
![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)
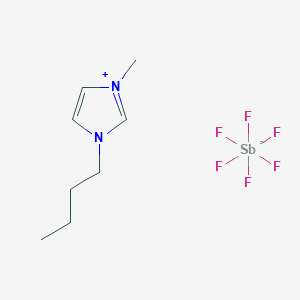
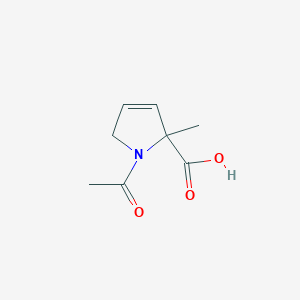
![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)
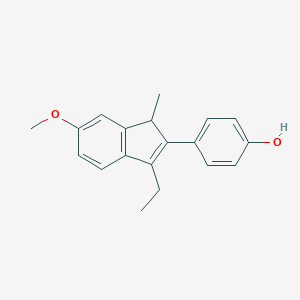
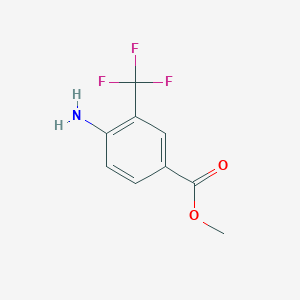
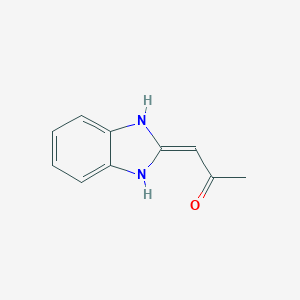
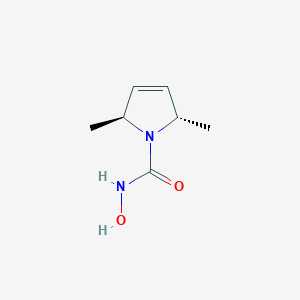
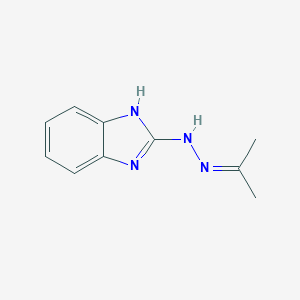
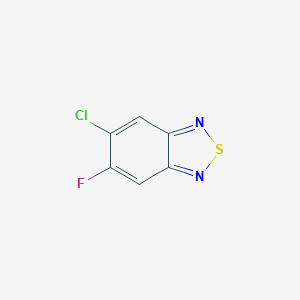
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)
